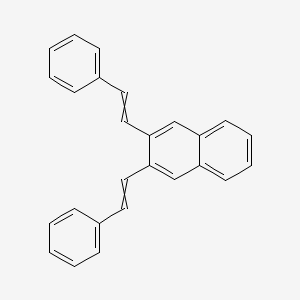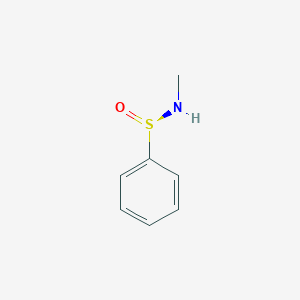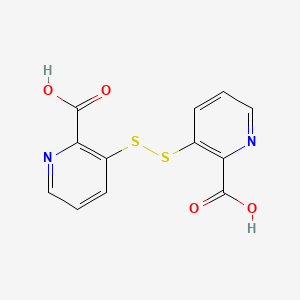![molecular formula C3H7N3O2 B14695336 methyl N-[(E)-hydrazinylidenemethyl]carbamate](/img/structure/B14695336.png)
methyl N-[(E)-hydrazinylidenemethyl]carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl N-[(E)-hydrazinylidenemethyl]carbamate is an organic compound belonging to the carbamate family Carbamates are esters of carbamic acid and are widely used in various fields, including agriculture, pharmaceuticals, and chemical synthesis
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of methyl N-[(E)-hydrazinylidenemethyl]carbamate typically involves the reaction of hydrazine derivatives with methyl carbamate. One common method is the reaction of hydrazine hydrate with methyl isocyanate under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions and to ensure high yield and purity of the product .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using automated reactors. The process includes the careful control of temperature, pressure, and reactant concentrations to optimize the yield and minimize by-products. The use of catalysts and solvents can also enhance the efficiency of the reaction .
Análisis De Reacciones Químicas
Types of Reactions
Methyl N-[(E)-hydrazinylidenemethyl]carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the hydrazine moiety is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles, including amines, alcohols, and thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydrazone derivatives, while reduction can produce hydrazine derivatives. Substitution reactions can lead to a variety of substituted carbamates .
Aplicaciones Científicas De Investigación
Methyl N-[(E)-hydrazinylidenemethyl]carbamate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.
Mecanismo De Acción
The mechanism of action of methyl N-[(E)-hydrazinylidenemethyl]carbamate involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can lead to various biological effects, such as antimicrobial or anticancer activity. The exact molecular pathways involved depend on the specific application and target enzyme .
Comparación Con Compuestos Similares
Similar Compounds
Methyl carbamate: A simpler carbamate ester with similar chemical properties but different biological activity.
Ethyl carbamate: Another carbamate ester with distinct applications in the chemical and pharmaceutical industries.
Phenyl carbamate: A more complex carbamate with unique properties and uses in organic synthesis.
Uniqueness
Methyl N-[(E)-hydrazinylidenemethyl]carbamate is unique due to its hydrazine moiety, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various scientific research applications, particularly in the development of new drugs and agrochemicals .
Propiedades
Fórmula molecular |
C3H7N3O2 |
|---|---|
Peso molecular |
117.11 g/mol |
Nombre IUPAC |
methyl N-[(E)-hydrazinylidenemethyl]carbamate |
InChI |
InChI=1S/C3H7N3O2/c1-8-3(7)5-2-6-4/h2H,4H2,1H3,(H,5,6,7) |
Clave InChI |
XYJPSBBIAKYIGX-UHFFFAOYSA-N |
SMILES isomérico |
COC(=O)N/C=N/N |
SMILES canónico |
COC(=O)NC=NN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


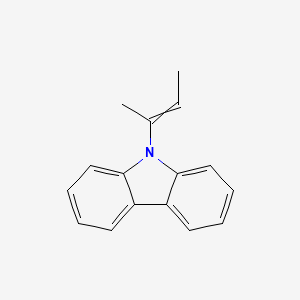
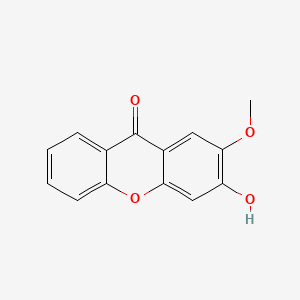
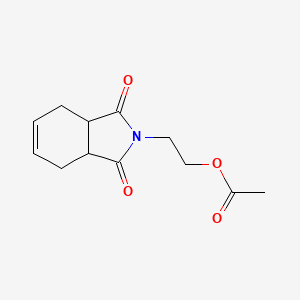
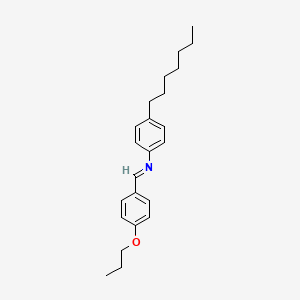

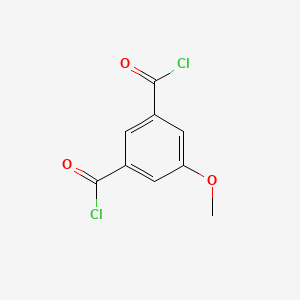

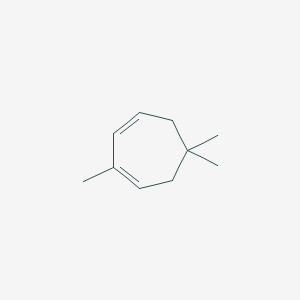

![[[Carboxy(phenyl)carbamoyl]disulfanyl]carbonyl-phenylcarbamic acid](/img/structure/B14695343.png)
